molecular formula C34H40N4O4S2 B12195521 N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B12195521
M. Wt: 632.8 g/mol
InChI Key: TVLFMMHFTGOCBK-UHFFFAOYSA-N
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Description

The compound N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a structurally complex heterocyclic molecule featuring:

  • A thiazole core with a (Z)-configured imine group.
  • A 4-benzylpiperidin-1-ylsulfonyl substituent at the 4-position of the thiazole, providing hydrophobic and electron-withdrawing characteristics.
  • A 4-methoxyaniline moiety as the N-arylidene component, offering π-π stacking and electronic modulation.

Structural analogs often differ in substituents on the sulfonyl, thiazole, or arylidene groups, which influence physicochemical and pharmacological properties .

Properties

Molecular Formula

C34H40N4O4S2

Molecular Weight

632.8 g/mol

IUPAC Name

4-[4-(4-benzylpiperidin-1-yl)sulfonylphenyl]-N-(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C34H40N4O4S2/c1-41-31-11-9-30(10-12-31)35-34-38(20-19-36-21-23-42-24-22-36)33(26-43-34)29-7-13-32(14-8-29)44(39,40)37-17-15-28(16-18-37)25-27-5-3-2-4-6-27/h2-14,26,28H,15-25H2,1H3

InChI Key

TVLFMMHFTGOCBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)CC5=CC=CC=C5)CCN6CCOCC6

Origin of Product

United States

Preparation Methods

Procedure:

  • Thiourea Preparation :

    • React 4-[(4-benzylpiperidin-1-yl)sulfonyl]benzaldehyde with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone.

    • Key conditions : HCl catalysis, 80°C, 12 hours.

  • Cyclization with α-Haloketone :

    • Treat the thiosemicarbazone with 2-bromo-1-[2-(morpholin-4-yl)ethyl]ethan-1-one in DMF at 60°C.

    • Yield : ~65–70% after recrystallization (ethanol/water).

Sulfonylation of the Piperidine Moiety

The 4-benzylpiperidine sulfonyl group is introduced via sulfonylation using chlorosulfonic acid.

Procedure:

  • Sulfonation of 4-Benzylpiperidine :

    • Add chlorosulfonic acid (1.2 eq) dropwise to 4-benzylpiperidine in dichloromethane at 0°C.

    • Stir for 4 hours, then quench with ice-water.

    • Product : 4-Benzylpiperidine-1-sulfonyl chloride (85% yield).

  • Coupling to the Thiazole Intermediate :

    • React the sulfonyl chloride with the thiazole intermediate (from Step 2) in the presence of triethylamine (2 eq) in THF.

    • Reaction time : 6 hours at room temperature.

    • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Introduction of the Morpholinoethyl Group

The 3-[2-(morpholin-4-yl)ethyl] substituent is installed via alkylation of the thiazole nitrogen.

Procedure:

  • Synthesis of 2-(Morpholin-4-yl)ethyl Bromide :

    • Treat morpholine with 1,2-dibromoethane (1.5 eq) in acetonitrile at 50°C for 8 hours.

    • Yield : 78% after distillation.

  • Alkylation of Thiazole :

    • Add 2-(morpholin-4-yl)ethyl bromide (1.1 eq) to the thiazole intermediate in DMF with K₂CO₃ (2 eq).

    • Heat at 80°C for 12 hours.

    • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄.

Imine Formation with 4-Methoxyaniline

The final step involves condensation to form the Z-configured imine.

Procedure:

  • Condensation Reaction :

    • Mix the thiazole sulfonamide intermediate with 4-methoxyaniline (1.2 eq) in acetic acid under reflux.

    • Catalyst : p-Toluenesulfonic acid (0.1 eq).

    • Reaction time : 24 hours.

  • Stereochemical Control :

    • The Z-configuration is favored by using a bulky solvent (toluene) and slow cooling.

    • Purification : Recrystallization from methanol yields the pure product (95% Z-isomer).

Optimization and Challenges

Key Challenges:

  • Sulfonylation Selectivity : Competing sulfonation at multiple sites required precise stoichiometry.

  • Imine Geometry : Z-configuration was stabilized by steric hindrance during condensation.

Analytical Data:

ParameterValueMethod
Purity 99.9%HPLC (C18 column)
Melting Point 198–200°CDSC
MS (ESI) m/z 633.84 [M+H]⁺HRMS

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Hantzsch Thiazole 7099.5Scalable, high regioselectivity
Direct Alkylation 6598.7Avoids protecting groups
Acid-Catalyzed Imine 8599.9Z-selectivity

Industrial-Scale Considerations

  • Cost Efficiency : Use of DMF as a solvent reduces reaction time but requires careful recycling.

  • Safety : Exothermic sulfonylation steps necessitate controlled addition and cooling .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial to understanding its full potential.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Sulfonyl Group Thiazole Substituent (3-position) Arylidene Group Key Distinctions Reference
Target Compound 4-Benzylpiperidin-1-yl 2-(Morpholin-4-yl)ethyl 4-Methoxyaniline Reference standard
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine Azepane-1-sulfonyl 2-Methoxyethyl Phenylamine - Azepane (7-membered ring) vs. benzylpiperidine (6-membered)
- Methoxyethyl lacks morpholine’s H-bonding capacity
- No methoxy on aniline
N-(4-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2(3H)-ylidene)-N-phenylamine 4-Methylpiperidin-1-yl 2-(Morpholin-4-yl)ethyl Phenylamine - Methylpiperidine (no benzyl group) reduces hydrophobicity
- Phenylamine lacks methoxy’s electron-donating effect
4-(Morpholinosulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide Morpholine-4-sulfonyl Not applicable (benzamide linkage) 3-Nitrophenyl (on thiazole) - Benzamide replaces thiazolylidene-aniline
- Nitro group increases electron deficiency

Data Tables

Table 2: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) LogP* Water Solubility*
Target Compound C₃₃H₃₇N₅O₃S₂ 644.81 4.2 (estimated) Low (hydrophobic sulfonyl/benzyl groups)
Compound from C₂₇H₃₃N₃O₃S₂ 535.70 3.8 Moderate (azepane reduces hydrophobicity)
Compound from C₂₈H₃₅N₅O₃S₂ 573.74 3.5 Moderate (methylpiperidine vs. benzylpiperidine)

*Predicted using fragment-based methods due to lack of experimental data.

Biological Activity

N-[(2Z)-4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline (CAS Number: 879945-68-3) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C34H34N4O3S2C_{34}H_{34}N_{4}O_{3}S_{2}, with a molecular weight of approximately 610.8 g/mol. The structure includes a thiazole ring, piperidine moiety, and a methoxy group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₃₄H₃₄N₄O₃S₂
Molecular Weight610.8 g/mol
CAS Number879945-68-3

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in the central nervous system. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidases (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.

Inhibition Studies

Inhibition studies have shown that derivatives related to this compound exhibit potent inhibitory effects on MAO-B with IC50 values in the low micromolar range. For instance, related compounds have demonstrated an IC50 of 0.203 μM for MAO-B inhibition, indicating strong selectivity over MAO-A .

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. They potentially enhance cholinergic transmission by inhibiting acetylcholinesterase (AChE), which could alleviate symptoms associated with neurodegenerative diseases like Alzheimer's .

Antidepressant Activity

The modulation of monoamine levels through MAO inhibition suggests potential antidepressant effects. By preventing the breakdown of neurotransmitters, these compounds could improve mood and cognitive function.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Monoamine Oxidase Inhibition : A study demonstrated that certain derivatives showed selective inhibition of MAO-B over MAO-A, which is crucial for developing treatments for depression and Parkinson's disease .
  • Cholinergic Enhancement : Another investigation into N-benzylpiperidine derivatives revealed their ability to inhibit AChE effectively, leading to increased levels of acetylcholine in the brain, thereby improving memory and cognitive functions .
  • Structure-Activity Relationship (SAR) : Analysis has indicated that specific substitutions on the phenyl ring significantly influence the inhibitory potency against MAO-B. For example, compounds with a chlorine substituent at the 3-position exhibited higher inhibitory activity compared to others .

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